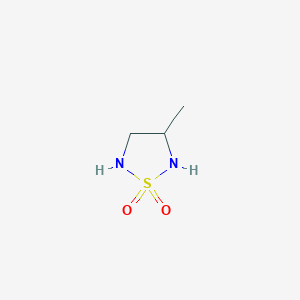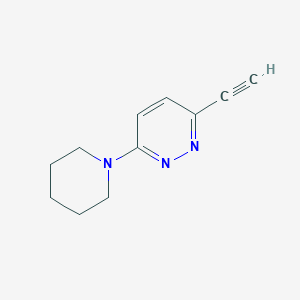
3-Ethynyl-6-(piperidin-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-6-(piperidin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with an ethynyl group at the third position and a piperidin-1-yl group at the sixth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-6-(piperidin-1-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through various methods, including the reaction of hydrazines with 1,3-dicarbonyl compounds or the cyclization of hydrazones.
Introduction of the Ethynyl Group: The ethynyl group can be introduced using ethynylation reactions, such as the Sonogashira coupling reaction, which involves the reaction of a halogenated pyridazine with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst.
Substitution with Piperidin-1-yl Group: The piperidin-1-yl group can be introduced through nucleophilic substitution reactions, where a halogenated pyridazine reacts with piperidine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-Ethynyl-6-(piperidin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The piperidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
科学的研究の応用
3-Ethynyl-6-(piperidin-1-yl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with pyridazine derivatives.
Industrial Applications: It is explored for its potential use in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 3-Ethynyl-6-(piperidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridazine ring’s unique physicochemical properties, including its ability to form hydrogen bonds and π-π stacking interactions, contribute to its binding affinity and specificity. The ethynyl and piperidin-1-yl groups further modulate its activity by influencing its electronic and steric properties.
類似化合物との比較
Similar Compounds
3-Ethynyl-6-(morpholin-4-yl)pyridazine: Similar structure with a morpholin-4-yl group instead of a piperidin-1-yl group.
3-Ethynyl-6-(pyrrolidin-1-yl)pyridazine: Similar structure with a pyrrolidin-1-yl group instead of a piperidin-1-yl group.
3-Ethynyl-6-(azepan-1-yl)pyridazine: Similar structure with an azepan-1-yl group instead of a piperidin-1-yl group.
Uniqueness
3-Ethynyl-6-(piperidin-1-yl)pyridazine is unique due to the specific combination of the ethynyl and piperidin-1-yl groups, which confer distinct electronic and steric properties. These properties influence its reactivity, binding affinity, and biological activity, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C11H13N3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
3-ethynyl-6-piperidin-1-ylpyridazine |
InChI |
InChI=1S/C11H13N3/c1-2-10-6-7-11(13-12-10)14-8-4-3-5-9-14/h1,6-7H,3-5,8-9H2 |
InChIキー |
OSRKOPYIJIWHNZ-UHFFFAOYSA-N |
正規SMILES |
C#CC1=NN=C(C=C1)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


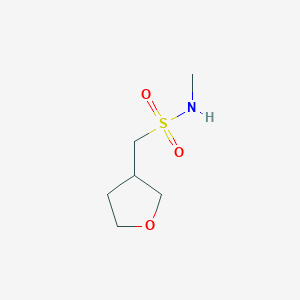
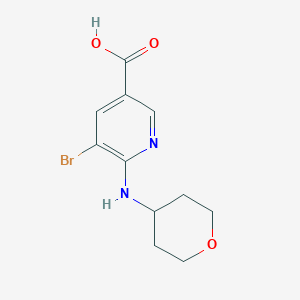
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B15055860.png)

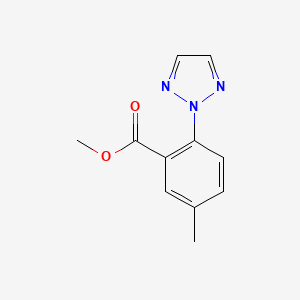
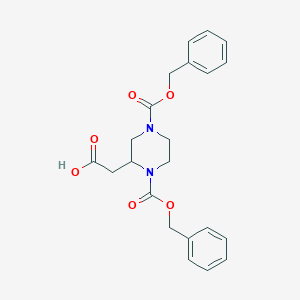
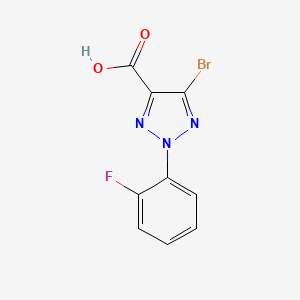
![5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B15055890.png)
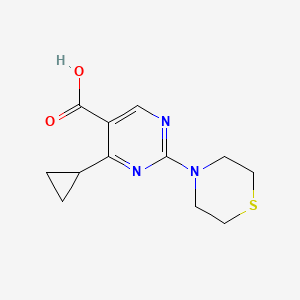
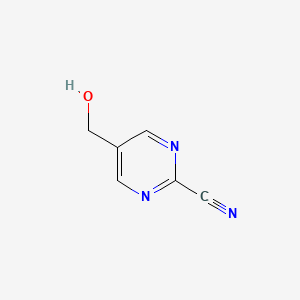
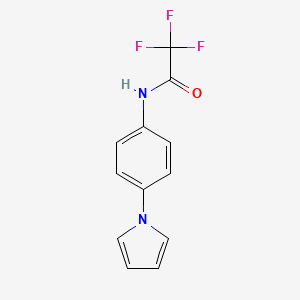
![2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B15055912.png)
![5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15055932.png)
